(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid is a chiral compound with a pyridine ring substituted at the 2-position with a methoxy group and a propanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxypyridine.
Alkylation: The 4-methoxypyridine undergoes alkylation at the 2-position using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Oxidation: The alkylated product is oxidized to introduce the carboxylic acid functionality, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of 2-(4-hydroxypyridin-2-yl)propanoic acid or 2-(4-formylpyridin-2-yl)propanoic acid.
Reduction: Formation of 2-(4-methoxypyridin-2-yl)propanol or 2-(4-methoxypyridin-2-yl)propanal.
Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypyridin-2-yl)propanoic acid
- 2-(4-Formylpyridin-2-yl)propanoic acid
- 2-(4-Methoxypyridin-2-yl)propanol
Uniqueness
(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a carboxylic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(4-methoxypyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)8-5-7(13-2)3-4-10-8/h3-6H,1-2H3,(H,11,12)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBRYZKDMQXUQN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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